N'-[(1E)-1-(3-bromophenyl)ethylidene]-4-(morpholin-4-ylmethyl)benzohydrazide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(3-BROMOPHENYL)ETHYLIDENE]-4-[(MORPHOLIN-4-YL)METHYL]BENZOHYDRAZIDE typically involves the condensation of 3-bromobenzaldehyde with 4-[(morpholin-4-yl)methyl]benzohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the condensation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(3-BROMOPHENYL)ETHYLIDENE]-4-[(MORPHOLIN-4-YL)METHYL]BENZOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N’-[(1E)-1-(3-BROMOPHENYL)ETHYLIDENE]-4-[(MORPHOLIN-4-YL)METHYL]BENZOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Studied for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(3-BROMOPHENYL)ETHYLIDENE]-4-[(MORPHOLIN-4-YL)METHYL]BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- N’-[(1E)-1-(4-Bromophenyl)ethylidene]-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzohydrazide
- N’-[(1E)-1-(4-Bromophenyl)ethylidene]-4-chlorobenzenesulfonohydrazide
- N’-[(1E)-1-(4-Bromophenyl)ethylidene]methoxycarbohydrazide
Uniqueness
N’-[(1E)-1-(3-BROMOPHENYL)ETHYLIDENE]-4-[(MORPHOLIN-4-YL)METHYL]BENZOHYDRAZIDE is unique due to the presence of both the bromophenyl and morpholinyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C20H22BrN3O2 |
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Molecular Weight |
416.3 g/mol |
IUPAC Name |
N-[(E)-1-(3-bromophenyl)ethylideneamino]-4-(morpholin-4-ylmethyl)benzamide |
InChI |
InChI=1S/C20H22BrN3O2/c1-15(18-3-2-4-19(21)13-18)22-23-20(25)17-7-5-16(6-8-17)14-24-9-11-26-12-10-24/h2-8,13H,9-12,14H2,1H3,(H,23,25)/b22-15+ |
InChI Key |
BAPWYYRFDDMIRQ-PXLXIMEGSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=C(C=C1)CN2CCOCC2)/C3=CC(=CC=C3)Br |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)CN2CCOCC2)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
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